molecular formula C9H8ClN3O2 B13000255 Ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Cat. No.: B13000255
M. Wt: 225.63 g/mol
InChI Key: PVRKPQCCHZZFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by esterification with ethanol to introduce the ethyl ester group. The reaction conditions often include the use of a suitable catalyst and solvent, such as acetic acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazolopyridines, oxidized or reduced derivatives, and carboxylic acids .

Scientific Research Applications

Ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyrazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound’s structure allows it to mimic natural substrates or ligands, thereby interfering with normal biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is unique due to the presence of the chloro group and the ethyl ester functional group, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 3-chloro-2H-pyrazolo[3,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-5-7(4-11-6)12-13-8(5)10/h3-4H,2H2,1H3,(H,12,13)

InChI Key

PVRKPQCCHZZFPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(NN=C2C=N1)Cl

Origin of Product

United States

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